molecular formula C11H11NO2 B1599992 Methyl 2-(1H-indol-2-yl)acetate CAS No. 21422-40-2

Methyl 2-(1H-indol-2-yl)acetate

Cat. No. B1599992
CAS RN: 21422-40-2
M. Wt: 189.21 g/mol
InChI Key: ZXAOWDBYBUEVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(1H-indol-2-yl)acetate” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, ethyl 2-(2-(1H-indol-3-yl) derivatives were synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate . Another study reported the use of N-Alkylanilines in excess to avoid the formation of bis (indolyl)alkanes .


Chemical Reactions Analysis

Indole derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of 1H- and 2H-indazoles via consecutive formation of C–N and N–N bonds . Another study discussed the hydrolysis of esters .


Physical And Chemical Properties Analysis

“Methyl 2-(1H-indol-2-yl)acetate” has a molecular weight of 189.210, a density of 1.2±0.1 g/cm3, a boiling point of 341.8±17.0 °C at 760 mmHg, and a melting point of 50-52 °C .

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 2-(1H-indol-2-yl)acetate: is used as an active pharmaceutical ingredient and serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is crucial due to its involvement in chemical reactions that lead to the formation of active medicinal agents .

Organic Synthesis

This compound is also utilized as a raw material in organic synthesis, contributing to the creation of complex organic molecules through various chemical reactions. Its versatility in synthesis processes makes it valuable for producing a wide range of organic products .

Neurotransmitter Research

Indole derivatives like Methyl 2-(1H-indol-2-yl)acetate are found in trace amounts in the mammalian brain and are believed to act as neuromodulators or neurotransmitters. Research into these compounds can provide insights into their potential roles in brain function and behavior .

Anticancer Mechanisms

Some indole derivatives have been designed to mimic the anticancer mechanisms of dietary indoles, such as indole-3-carbinol, which is known to block Akt signaling pathways involved in cancer progression. Studying these compounds can lead to the development of new anticancer drugs .

Antiviral Activity

Indole compounds have shown significant activity against various viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV). Research into these properties can contribute to the development of new antiviral therapies .

Biotechnological Applications

Substituted indoles have been discovered to be effective in destroying persister cells of bacteria such as E. coli, P. aeruginosa, and S. aureus by damaging their membranes. This opens up new avenues for biotechnological applications in combating bacterial infections .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “Methyl 2-(1H-indol-2-yl)acetate” and similar compounds could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

methyl 2-(1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAOWDBYBUEVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448769
Record name 1H-Indole-2-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1H-indol-2-yl)acetate

CAS RN

21422-40-2
Record name 1H-Indole-2-acetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21422-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1H-indol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1H-indol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(1H-indol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(1H-indol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(1H-indol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1H-indol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.